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molecular formula C25H17Br B8744784 9-Bromo-10-(4-methylnaphthalen-1-YL)anthracene CAS No. 912483-19-3

9-Bromo-10-(4-methylnaphthalen-1-YL)anthracene

Cat. No. B8744784
M. Wt: 397.3 g/mol
InChI Key: DHZAOIUIXWGTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674141B2

Procedure details

A mixture of 18.0 ml (352 mmol) of bromine in 100 ml of dichloromethane is added dropwise with vigorous stirring to a solution of 102.0 g (320 mmol) of 9-(4-methylnaphth-1-yl)anthracene in 2000 ml of dichloromethane at −5° C., and the mixture is stirred at room temperature for 12 h. The suspension is subsequently diluted with 1000 ml of ethanol. The precipitated solid is filtered off with suction, washed with 500 ml of a mixture of water and ethanol (1:1, v:v) and three times with 200 ml of ethanol. After washing twice with 1000 ml of boiling ethanol each time, the solid is dried under reduced pressure. Yield: 108.0 g (84.9% of theory), about 97% according to 1H-NMR.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
9-(4-methylnaphth-1-yl)anthracene
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]2[C:15]3[C:20]([CH:21]=[C:22]4[C:27]=2[CH:26]=[CH:25][CH:24]=[CH:23]4)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:6][CH:5]=1>ClCCl.C(O)C>[Br:1][C:21]1[C:22]2[C:27]([C:14]([C:7]3[C:8]4[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:4]([CH3:3])=[CH:5][CH:6]=3)=[C:15]3[C:20]=1[CH:19]=[CH:18][CH:17]=[CH:16]3)=[CH:26][CH:25]=[CH:24][CH:23]=2

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
9-(4-methylnaphth-1-yl)anthracene
Quantity
102 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)C=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
2000 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off with suction
WASH
Type
WASH
Details
washed with 500 ml of a mixture of water and ethanol (1:1, v:v) and three times with 200 ml of ethanol
WASH
Type
WASH
Details
After washing twice with 1000 ml of boiling ethanol each time
CUSTOM
Type
CUSTOM
Details
the solid is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=C(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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